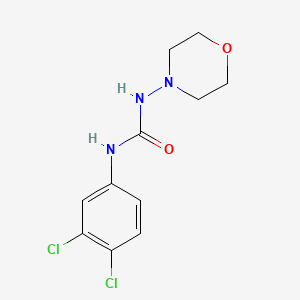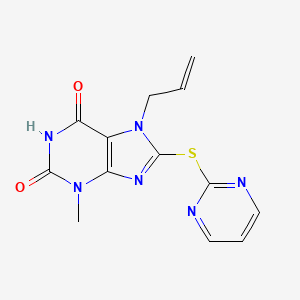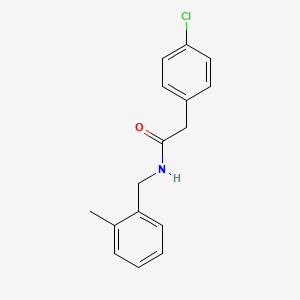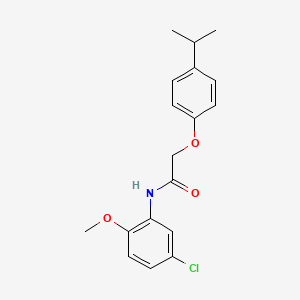
N-(3,4-dichlorophenyl)-N'-4-morpholinylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-4-morpholinylurea, also known as DCMU, is a herbicide that is commonly used in agriculture. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. DCMU is an important tool for plant research, as it inhibits photosynthesis and can be used to study the mechanisms of this process.
Wirkmechanismus
N-(3,4-dichlorophenyl)-N'-4-morpholinylurea inhibits photosynthesis by binding to the D1 protein in photosystem II. This protein is responsible for transferring electrons from water to plastoquinone, a process that is essential for photosynthesis. By binding to the D1 protein, N-(3,4-dichlorophenyl)-N'-4-morpholinylurea blocks this electron transfer, leading to a buildup of electrons in the chloroplasts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,4-dichlorophenyl)-N'-4-morpholinylurea are well documented. It has been shown to inhibit photosynthesis in a wide range of plant species, including algae, mosses, ferns, and flowering plants. In addition, N-(3,4-dichlorophenyl)-N'-4-morpholinylurea has been shown to affect the growth and development of plants, particularly in the early stages of development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dichlorophenyl)-N'-4-morpholinylurea in lab experiments is its specificity. It inhibits photosynthesis in a very specific manner, targeting only the D1 protein in photosystem II. This allows researchers to study the effects of photosynthesis on plant growth and development in a controlled manner. However, one limitation of using N-(3,4-dichlorophenyl)-N'-4-morpholinylurea is that it can be toxic to some plant species at high concentrations. This can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on N-(3,4-dichlorophenyl)-N'-4-morpholinylurea. One area of interest is the development of new herbicides that are based on the structure of N-(3,4-dichlorophenyl)-N'-4-morpholinylurea. Another area of interest is the use of N-(3,4-dichlorophenyl)-N'-4-morpholinylurea in the study of plant stress responses, such as drought and high temperature. Finally, there is a need for further research on the toxic effects of N-(3,4-dichlorophenyl)-N'-4-morpholinylurea on different plant species, in order to better understand its limitations as a research tool.
Synthesemethoden
N-(3,4-dichlorophenyl)-N'-4-morpholinylurea can be synthesized by reacting 3,4-dichlorophenylisocyanate with morpholine in the presence of a base such as sodium hydroxide. The resulting product is then treated with urea to form N-(3,4-dichlorophenyl)-N'-4-morpholinylurea.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-N'-4-morpholinylurea is widely used in scientific research, particularly in the field of plant biology. It is used to study the mechanisms of photosynthesis, as it blocks electron transport from photosystem II to photosystem I. This inhibition leads to a buildup of electrons in the chloroplasts, which can be measured using various techniques. N-(3,4-dichlorophenyl)-N'-4-morpholinylurea is also used to study the effects of photosynthesis on plant growth and development.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-morpholin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O2/c12-9-2-1-8(7-10(9)13)14-11(17)15-16-3-5-18-6-4-16/h1-2,7H,3-6H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTOGBISZMPEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-morpholin-4-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5852125.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide](/img/structure/B5852128.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5852134.png)

![3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5852149.png)




![ethyl 3-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5852184.png)


![2,4,6-tribromo-3-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852207.png)